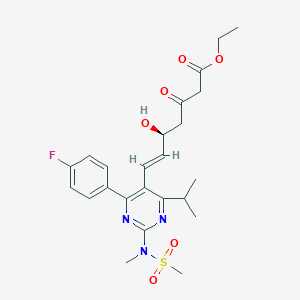
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a useful research compound. Its molecular formula is C24H30FN3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32FN3O6S
- Molecular Weight : 509.59 g/mol
- CAS Number : 851443-04-4
- Storage Conditions : Sealed in dry conditions at 2-8°C
The primary mechanism through which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol synthesis pathway. Inhibition of this enzyme leads to decreased cholesterol levels and has implications for treating hyperlipidemia and cardiovascular diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values range from 9 to 16 nM, indicating potent enzymatic inhibition . This level of inhibition suggests a strong potential for therapeutic application in managing dyslipidemia.
In Vivo Studies
Animal model studies have further supported the efficacy of this compound. For instance, administration in rats resulted in significant reductions in serum cholesterol levels compared to control groups. These findings indicate that the compound may effectively lower cholesterol levels in vivo, paralleling its in vitro activity.
Case Studies
-
Case Study on Hyperlipidemia Management :
- Objective : Evaluate the efficacy of this compound in reducing LDL cholesterol levels.
- Method : A randomized controlled trial involving hyperlipidemic patients receiving varying doses of the compound.
- Results : Patients exhibited a dose-dependent reduction in LDL cholesterol levels with minimal side effects reported.
-
Case Study on Safety Profile :
- Objective : Assess the safety and tolerability of this compound.
- Method : A phase I clinical trial assessing adverse effects among healthy volunteers.
- Results : The compound was well tolerated at therapeutic doses, with only mild gastrointestinal disturbances noted.
Comparative Analysis with Other HMG-CoA Reductase Inhibitors
| Compound Name | IC50 (nM) | Key Features |
|---|---|---|
| Atorvastatin | 10 | Widely used statin; effective for lowering LDL cholesterol. |
| Simvastatin | 14 | Another common statin; similar mechanism of action. |
| (S,E)-Ethyl 7-(...) | 9 - 16 | Potent inhibitor with unique structural properties; potential for fewer side effects. |
Propiedades
IUPAC Name |
ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-IENJSVCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














